molecular formula C6H3BrN2 B11907703 2-Bromo-5-ethynylpyrazine

2-Bromo-5-ethynylpyrazine

Cat. No.: B11907703
M. Wt: 183.01 g/mol
InChI Key: KRXNIMSZYUPNMP-UHFFFAOYSA-N
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Description

2-Bromo-5-ethynylpyrazine is a heterocyclic organic compound with the molecular formula C₆H₃BrN₂. It is a derivative of pyrazine, characterized by the presence of a bromine atom at the second position and an ethynyl group at the fifth position of the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-ethynylpyrazine typically involves the bromination of 5-ethynylpyrazine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-ethynylpyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-ethynylpyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethynylpyrazine involves its interaction with specific molecular targets and pathways. The bromine atom and ethynyl group confer unique reactivity, allowing the compound to participate in various biochemical processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with enzymes and receptors involved in cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-ethynylpyridine
  • 2-Bromo-5-ethynylthiazole
  • 2-Bromo-5-ethynylfuran

Comparison

Compared to similar compounds, 2-Bromo-5-ethynylpyrazine is unique due to its pyrazine ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of heterocyclic molecules and in the study of structure-activity relationships in medicinal chemistry .

Properties

IUPAC Name

2-bromo-5-ethynylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2/c1-2-5-3-9-6(7)4-8-5/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXNIMSZYUPNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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